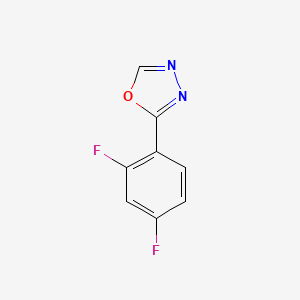

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole

描述

属性

IUPAC Name |

2-(2,4-difluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHPBLVDSJLJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-difluorobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms or the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Hydrazine or sodium borohydride in solvents like ethanol.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and fluorinated aromatic compounds.

科学研究应用

Anticancer Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to induce apoptosis in cancer cells. In a study involving 2-(2,4-difluorophenyl)-1,3,4-oxadiazole , significant cytotoxic effects were observed against glioblastoma cell lines (LN229), demonstrating its potential as an anticancer agent .

Table 1: Summary of Anticancer Studies on Oxadiazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5b | Glioblastoma | 12.5 | Induces apoptosis |

| 5d | Breast Cancer | 15.0 | DNA damage |

| 5m | Cervical Cancer | 10.0 | Cell cycle arrest |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of oxadiazole derivatives have been documented extensively. For example, certain derivatives showed anti-inflammatory effects comparable to standard drugs like Indomethacin . The presence of specific substituents on the oxadiazole ring enhances these effects.

Table 2: Anti-inflammatory Activity of Selected Oxadiazole Derivatives

| Compound | Anti-inflammatory Activity (%) | Standard Drug Comparison |

|---|---|---|

| 21c | 61.9 | Indomethacin (64.3) |

| 21b | 55.0 | Acetylsalicylic Acid (63.2) |

Antimicrobial Applications

Oxadiazoles also demonstrate significant antimicrobial activity. A series of novel derivatives were synthesized and evaluated for their antibacterial properties against various pathogens, showing comparable efficacy to established antibiotics .

Table 3: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3c | E. coli | 8 µg/mL |

| 3d | S. aureus | 16 µg/mL |

| 3i | Pseudomonas aeruginosa | 32 µg/mL |

Agricultural Applications

In agriculture, oxadiazoles are being explored as potential herbicides and insecticides due to their biological activity against pests and pathogens . Their ability to inhibit specific enzymes in pests makes them suitable candidates for development.

Material Science Applications

The unique chemical structure of oxadiazoles allows their use in material science as well. They are utilized in the development of fluorescent materials and liquid crystals due to their thermal stability and photophysical properties .

Table 4: Material Science Applications of Oxadiazoles

| Application | Description |

|---|---|

| Fluorescent Materials | Used in organic light-emitting diodes (OLEDs) |

| Liquid Crystals | Employed in display technologies |

作用机制

The mechanism of action of 2-(2,4-difluorophenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Table 1: CNS Activity of Selected 1,3,4-Oxadiazole Derivatives

Anticancer Activity

Antiproliferative activity is influenced by substituent flexibility and electronic effects:

- 2-(4-Nitrophenyl)-1,3,4-oxadiazole (in quinoline hybrids) showed IC50 = 0.137–0.179 mg/mL against HepG2 and MCF-7 cells, inducing G1-phase cell cycle arrest and apoptosis .

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) exhibited 98.74% growth inhibition against CNS (SF-295) and breast (MCF7) cancer cell lines at 10⁻⁵ M .

Table 2: Anticancer Activity of Selected Derivatives

Antimicrobial Activity

Substituent flexibility at C2 significantly impacts antibacterial efficacy:

- 2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1) showed EC50 = 0.45 µg/mL against Xanthomonas oryzae, outperforming analogs with phenyl or benzyl groups due to the sp³-hybridized phenoxymethyl group enhancing structural flexibility .

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole exhibited EC50 = 0.17 µg/mL against X. oryzae, superior to commercial fungicides .

- This compound’s rigid phenyl ring may limit flexibility, reducing activity compared to phenoxymethyl derivatives. However, fluorine’s electronegativity could enhance membrane permeability.

Table 3: Antimicrobial Activity of Key Derivatives

Physicochemical and Structural Properties

Crystal structure analyses of adamantane-oxadiazole derivatives reveal that para-substituted EWGs (e.g., NO₂, Br) enhance molecular packing and stability .

生物活性

The compound 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. The oxadiazole ring structure has been extensively studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Antimicrobial Activity

Research has shown that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have indicated that compounds containing the 1,3,4-oxadiazole structure demonstrate strong antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2a | Staphylococcus aureus | 1.56 | |

| 22b | Bacillus subtilis | 0.78 | |

| 13 | Escherichia coli | 62.5 |

These findings suggest that the incorporation of fluorine atoms into the phenyl group may enhance the antimicrobial efficacy of oxadiazole derivatives.

Anti-inflammatory Activity

In addition to antimicrobial properties, oxadiazole derivatives have been investigated for their anti-inflammatory effects. Research indicates that certain compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Table 2: Anti-inflammatory Activity of Selected Oxadiazole Derivatives

These results highlight the potential of oxadiazole derivatives as therapeutic agents in treating inflammatory conditions.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been a focus of research. Compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through different mechanisms.

Table 3: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines

The presence of electron-withdrawing groups such as fluorine in the phenyl ring is believed to enhance the cytotoxic activity against cancer cells.

The biological activity of This compound is attributed to several mechanisms:

- Inhibition of Enzymes : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- DNA Interaction : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes in cancer cells.

- Radical Scavenging : Certain oxadiazoles demonstrate antioxidant properties by scavenging free radicals, contributing to their anti-inflammatory effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Guo et al. (2019) developed norfloxacin derivatives containing an oxadiazole ring that showed enhanced antibacterial activity against Mycobacterium bovis BCG .

- Dhumal et al. (2016) reported on a series of heterocyclic compounds including oxadiazoles that exhibited significant antitubercular activity .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4-difluorophenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of diacylhydrazides or oxidative cyclization of thiosemicarbazides. For example, substituted 1,3,4-oxadiazoles are often synthesized via dehydrative cyclization using reagents like POCl₃ or PCl₅ under reflux conditions . Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) critically impact yield. For fluorinated derivatives, electron-withdrawing groups (e.g., -F) may require longer reaction times due to reduced nucleophilicity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C-NMR : Aromatic protons appear as doublets (δ 7.2–8.5 ppm) due to fluorine coupling. The oxadiazole ring protons are absent, confirming cyclization .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (e.g., C₈H₄F₂N₂O: 194.03 g/mol).

- X-ray Crystallography : For unambiguous confirmation, single-crystal XRD resolves bond lengths (e.g., C-O ≈ 1.36 Å, C-N ≈ 1.29 Å) and dihedral angles between substituents .

Q. What factors influence the stability of 1,3,4-oxadiazole derivatives under storage or experimental conditions?

- Methodological Answer : Stability is governed by:

- Aromaticity : The 1,3,4-oxadiazole ring’s resonance stabilization enhances thermal stability.

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) increase ring hardness but may reduce solubility.

- Storage : Moisture-sensitive derivatives require anhydrous conditions; fluorinated compounds are typically stable at room temperature in inert atmospheres .

Advanced Research Questions

Q. How can computational methods predict the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinase inhibitors). Fluorine atoms often enhance binding via halogen bonding .

- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 interactions. Fluorine substituents generally improve metabolic stability .

Q. What strategies optimize the electronic properties of 1,3,4-oxadiazoles for materials science applications?

- Methodological Answer :

- Substituent Engineering : Electron-deficient groups (e.g., -CF₃) lower LUMO levels, enhancing electron transport in OLEDs.

- Orbital Energy Tuning : Fluorine substitution reduces HOMO-LUMO gaps (e.g., HOMO ≈ -6.2 eV, LUMO ≈ -2.4 eV), making derivatives suitable as electron-transport layers .

Q. How do structural modifications (e.g., -F vs. -Cl) affect bioactivity in 1,3,4-oxadiazole-based antitumor agents?

- Methodological Answer :

- Fluorine : Enhances membrane permeability and metabolic stability. In vitro assays (e.g., MTT on MCF-7 cells) show IC₅₀ values <10 µM for fluorinated derivatives .

- Chlorine : Increases lipophilicity but may elevate toxicity. SAR studies reveal 2,4-difluorophenyl derivatives outperform dichlorophenyl analogs in selectivity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Crystallization Solvents : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Crystal Packing : Fluorine’s small size allows dense packing, but steric hindrance from ortho-fluorine may require annealing. Single-crystal growth is monitored via polarized light microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。